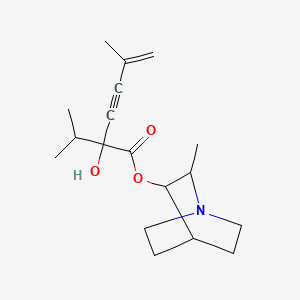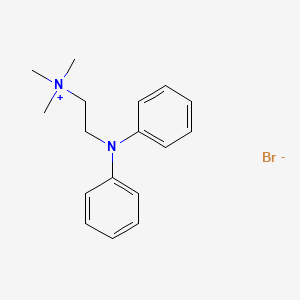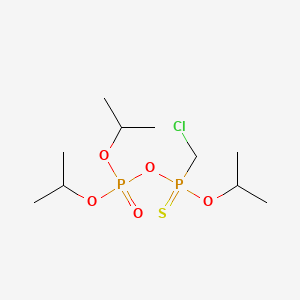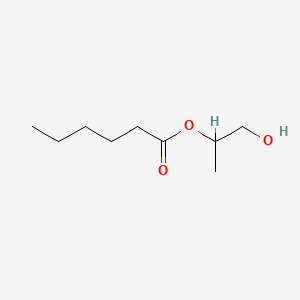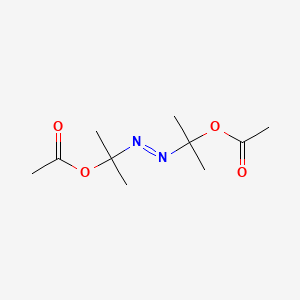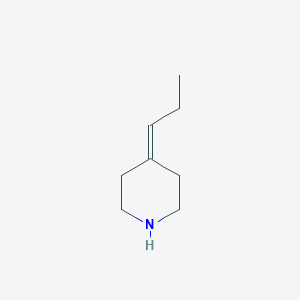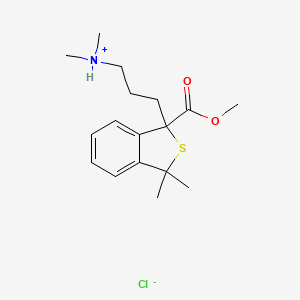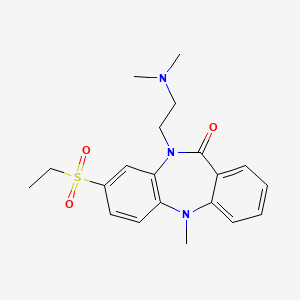
Dichlorobis(trichloromethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(trichloromethyl)silane is an organosilicon compound with the molecular formula C2Cl8Si. It is a colorless liquid that is primarily used in organic synthesis and as an intermediate in the production of other silicon-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(trichloromethyl)silane can be synthesized through the reaction of silicon tetrachloride with trichloromethyl chloride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and trichloromethyl chloride are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(trichloromethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.
Hydrolysis: It reacts with water to form silanols and hydrochloric acid.
Reduction: It can be reduced to form different silicon-containing compounds
Common Reagents and Conditions
Nucleophiles: Such as alcohols, amines, and thiols, are commonly used in substitution reactions.
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Reduced Silicon Compounds: Formed during reduction reactions
Scientific Research Applications
Dichlorobis(trichloromethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other silicon-containing compounds.
Biology: Utilized in the modification of surfaces to create hydrophobic coatings.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of dichlorobis(trichloromethyl)silane involves its ability to react with various nucleophiles and reducing agents. The compound’s silicon-chlorine bonds are highly reactive, allowing it to undergo substitution and reduction reactions. These reactions enable the formation of a wide range of silicon-containing products, which can be further utilized in various applications .
Comparison with Similar Compounds
Similar Compounds
Methyltrichlorosilane: Similar in structure but contains a methyl group instead of trichloromethyl groups.
Trichlorosilane: Contains three chlorine atoms bonded to silicon and is used in similar applications
Uniqueness
Dichlorobis(trichloromethyl)silane is unique due to its high reactivity and ability to form a variety of silicon-containing compounds. Its structure allows for multiple substitution and reduction reactions, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
2602-55-3 |
|---|---|
Molecular Formula |
C2Cl8Si |
Molecular Weight |
335.7 g/mol |
IUPAC Name |
dichloro-bis(trichloromethyl)silane |
InChI |
InChI=1S/C2Cl8Si/c3-1(4,5)11(9,10)2(6,7)8 |
InChI Key |
DCAHYUQEYDTBOH-UHFFFAOYSA-N |
Canonical SMILES |
C([Si](C(Cl)(Cl)Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


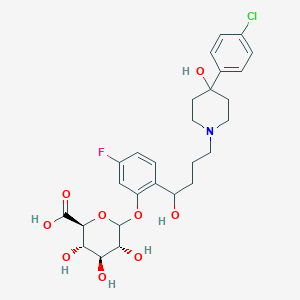
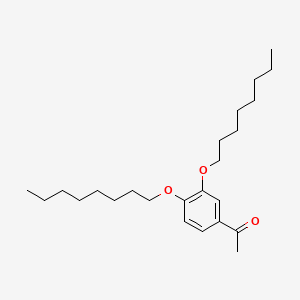
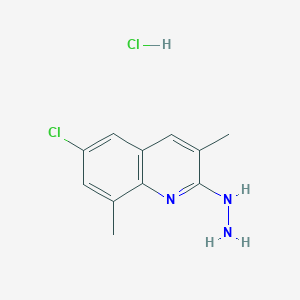
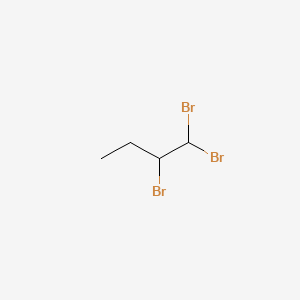
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)
